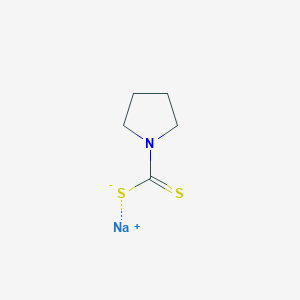
N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide
Descripción general
Descripción
“N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide” is an organic compound . It is a derivative of acetamide, which is an amide derived from acetic acid .
Molecular Structure Analysis
The molecular structure of “N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide” is complex. It includes a bromine atom, a trifluoromethoxy group, and an acetamide group attached to a phenyl ring .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The presence of electron-withdrawing substituents like trifluoromethoxy groups can increase the acidity of the molecule, which in turn may enhance its antimicrobial properties. It has shown moderate action against Candida albicans and higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Boron Neutron Capture Therapy (BNCT)
Arylboronic acids, which are structurally related to N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide , have applications in BNCT. This is a binary cancer treatment that targets tumors at the cellular level using boron-containing compounds that can capture neutrons and undergo fission reactions .
Positron Emission Tomography (PET)
Compounds like N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide can be used in PET imaging. The incorporation of boron or fluorine atoms allows for the tracking of biological processes using radioactive isotopes .
Drug Development
The structural features of this compound, such as the acetamide group, make it a candidate for drug development. Its ability to interact with various biological targets can be leveraged to design new medications, particularly as an antibacterial agent .
Organic Synthesis
As a building block in organic chemistry, N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide can be used to synthesize a wide range of organic compounds. Its reactive sites allow for various chemical transformations, making it a versatile reagent .
Sensor and Receptor Chemistry
The compound’s unique structure enables it to act as a sensor or receptor in chemical detection systems. Its sensitivity to changes in its environment can be used to detect the presence of specific molecules or ions .
Polymer Chemistry
In the field of polymers, this compound can be used to introduce specific functionalities into polymer chains. This can alter the physical and chemical properties of the polymers, such as their thermal stability and solubility .
Nanoparticle Functionalization
N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide: can be used to functionalize the surface of nanoparticles. This can improve the interaction of nanoparticles with biological systems, increasing their potential for use in medical applications .
Direcciones Futuras
The future research directions for “N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide” could include further studies on its synthesis, properties, and potential applications. Given the antimicrobial activity of similar compounds, it could be interesting to explore its potential use in medical or pharmaceutical applications .
Propiedades
IUPAC Name |
N-[5-bromo-2-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-5(15)14-7-4-6(10)2-3-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKZGGNYYLEERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394062 | |
| Record name | N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide | |
CAS RN |
392726-69-1 | |
| Record name | N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)








